molecular formula C13H15BrN4 B14888637 n4-(2-Bromobenzyl)-n4,6-dimethylpyrimidine-2,4-diamine

n4-(2-Bromobenzyl)-n4,6-dimethylpyrimidine-2,4-diamine

Cat. No.: B14888637
M. Wt: 307.19 g/mol
InChI Key: UMZVWYQWSCWLEK-UHFFFAOYSA-N
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Description

N4-(2-Bromobenzyl)-N4,6-dimethylpyrimidine-2,4-diamine is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromobenzyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antiviral, antibacterial, and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-Bromobenzyl)-N4,6-dimethylpyrimidine-2,4-diamine typically involves the nucleophilic substitution reaction of 2-bromobenzyl chloride with N4,6-dimethylpyrimidine-2,4-diamine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N4-(2-Bromobenzyl)-N4,6-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylic acids.

Scientific Research Applications

N4-(2-Bromobenzyl)-N4,6-dimethylpyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(2-Bromobenzyl)-N4,6-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The bromobenzyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. The pyrimidine ring is known to interact with nucleic acids and enzymes, affecting cellular processes such as DNA replication and protein synthesis. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(2-Bromobenzyl)-N4,6-dimethylpyrimidine-2,4-diamine is unique due to its combination of the bromobenzyl group and the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H15BrN4

Molecular Weight

307.19 g/mol

IUPAC Name

4-N-[(2-bromophenyl)methyl]-4-N,6-dimethylpyrimidine-2,4-diamine

InChI

InChI=1S/C13H15BrN4/c1-9-7-12(17-13(15)16-9)18(2)8-10-5-3-4-6-11(10)14/h3-7H,8H2,1-2H3,(H2,15,16,17)

InChI Key

UMZVWYQWSCWLEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)N(C)CC2=CC=CC=C2Br

Origin of Product

United States

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